1-Propenyl sulfenic acid
CAS No.: 3736-99-0
Cat. No.: VC18909485
Molecular Formula: C3H6OS
Molecular Weight: 90.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3736-99-0 |
|---|---|
| Molecular Formula | C3H6OS |
| Molecular Weight | 90.15 g/mol |
| IUPAC Name | 1-hydroxysulfanylprop-1-ene |
| Standard InChI | InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3 |
| Standard InChI Key | MJPOWQTYEJVYKF-UHFFFAOYSA-N |
| Canonical SMILES | CC=CSO |
Introduction
Chemical Identity and Structural Characteristics
1-Propenyl sulfenic acid belongs to the class of sulfenyl compounds, characterized by the general formula RS (R = organyl group) . Its molecular structure consists of a propenyl group (CH₂=CH–CH₂) bonded to a sulfenic acid functional group (–SOH). The compound exists in two stereoisomeric forms due to the geometry of the double bond: (E)-1-propene-1-sulfenic acid and (Z)-1-propene-1-sulfenic acid. The (E)-isomer is the biologically relevant form in onions, as confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses .
Molecular Properties
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Chemical Formula: C₃H₆OS
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Average Molecular Mass: 90.144 g/mol
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SMILES Notation: C\C=C\SO
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InChI Identifier: InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3/b3-2+ .
The compound’s instability under ambient conditions necessitates rapid detection methods, as it spontaneously condenses into di-1-propenyl thiosulfinate or decomposes into volatile sulfur compounds like dipropyl disulfide .
Biosynthesis in Allium Species
Precursor and Enzymatic Pathway
1-Propenyl sulfenic acid is derived from the enzymatic breakdown of 1-propenyl-L-cysteine sulfoxide (1-PRENCSO), a non-proteinogenic amino acid stored in onion vacuoles. Upon tissue damage, the enzyme alliinase (EC 4.4.1.4) hydrolyzes 1-PRENCSO to yield 1-propenyl sulfenic acid, ammonia, and pyruvate . This reaction is part of the plant’s defense mechanism against herbivores and pathogens.
Key Reaction:
Role of Lachrymatory Factor Synthase (LFS)
The fate of 1-propenyl sulfenic acid is determined by lachrymatory factor synthase (LFS), a specialized enzyme in onions. LFS catalyzes the conversion of 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the compound responsible for eye irritation . Structural studies of LFS reveal a helix-grip fold with an internal pocket that binds the substrate (Fig. 1). Mutagenesis experiments identify critical residues (Arg71, Glu88, Tyr114) for catalytic activity .
Genetic Modulation and Metabolic Consequences
RNA Interference (RNAi) Silencing of LFS
Analytical Techniques for Detection
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Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile sulfur compounds in headspace samples .
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Colorimetric “Pinking” Assay: Detects 1-propenyl thiosulfinates via a reaction with glycine and formaldehyde, producing a pink pigment .
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Solid-Phase Microextraction (SPME): Quantifies trace volatiles with flame photometric detection .
Table 1: Volatile Sulfur Compounds in Wild-Type vs. Transgenic Onions
Implications for Food Science and Health
Flavor and Aroma Profiles
The redistribution of sulfur metabolites in LFS-silenced onions enhances the production of thiosulfinates and disulfides, which contribute to a sweeter, less pungent flavor . These compounds are also precursors to antioxidants and antimicrobial agents.
Health-Promoting Properties
Thiosulfinates derived from 1-propenyl sulfenic acid exhibit:
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Antiplatelet Activity: Inhibition of arachidonic acid metabolism .
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Anticancer Effects: Induction of apoptosis in colorectal cancer cells .
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Antimicrobial Action: Growth suppression of Salmonella and E. coli .
Structural Insights into LFS Catalysis
Crystallographic studies of Allium cepa LFS (AcLFS) at 1.7–2.1 Å resolution reveal a conserved helix-grip fold (Fig. 3). The active site accommodates small alcohols (e.g., 1,2-propanediol) as competitive inhibitors, suggesting structural plasticity in substrate binding .
Key Structural Features:
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Active Site Residues: Arg71, Glu88, Tyr114.
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Hydrophobic Pocket: Stabilizes propenyl groups via π-π interactions with Trp133 and Trp155 .
Future Directions and Applications
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Tearless Onion Cultivars: CRISPR-Cas9 editing of lfs to reduce LF production.
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Nutraceutical Development: Encapsulation of thiosulfinates for dietary supplements.
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Agricultural Engineering: Crossbreeding with garlic (Allium sativum) to enhance beneficial metabolites.
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